Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate
Description
Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .
Properties
Molecular Formula |
C16H21N5O10S2 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2/b20-9+;;;/t10-,14-;;;/m1.../s1 |
InChI Key |
IPYWNMVPZOAFOQ-XZVQIPOZSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Trihydrate involves several steps. One common method includes the reaction of cefixime side-chain active ester with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a water system. The reaction is catalyzed and maintained at a temperature between 25 and 45°C for 0.5 to 6 hours to form cefixime methyl ester. This intermediate is then hydrolyzed at 20 to 25°C, followed by crystallization to obtain Cefixime Trihydrate .
Industrial Production Methods
Industrial production of Cefixime Trihydrate often involves mechanochemical techniques to enhance solubility and bioavailability. This includes the formation of ternary inclusion complexes with hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin, which are further processed using methods like co-precipitation, solvent evaporation, and freeze drying .
Chemical Reactions Analysis
Key Reaction Steps
-
Initial Reaction :
-
Reagents : 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) reacts with a thiazolyl acetic acid derivative (e.g., 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)methoxyimino acetate).
-
Conditions : A phase-transfer catalyst in a water-miscible solvent (e.g., tetrahydrofuran) at ambient temperature .
-
-
Hydrolysis :
-
Crystallization :
Analytical Reaction Methods
Cefixime trihydrate is analyzed via complexation and ion-pair reactions for quantification.
Complexation with Palladium(II)
-
Reaction : Cefixime reacts with Pd(II) in ethanol-water buffer (pH 3).
-
Thermodynamics :
Ion-Pair Reaction with Bromophenol Blue
-
Optimal Conditions :
Degradation Reactions
Stress conditions (UV, thermal, acidic) induce degradation via first-order kinetics .
Key Degradation Pathways
-
UV/Photolytic Degradation :
-
Thermal Degradation :
| Stress Condition | Kinetics | Rate-Enhancing Factors |
|---|---|---|
| UV/Sunlight | First-order | Excipients (e.g., lactose) |
| Thermal | First-order | Excipients (e.g., starch) |
Crystallization Dynamics
Reactive crystallization of cefixime disodium with HCl involves:
-
Initial Reaction : Cefixime disodium reacts with HCl to form cefixime sodium (cefixime¹⁻) .
-
Crystallization :
| Process Parameter | Effect on Crystals |
|---|---|
| Solution pH (at HCl stop) | High pH → smaller, whiter crystals |
| Breeding Time | Longer time → improved crystallinity |
Interference Studies
Experiments show minimal interference from common excipients :
| Excipient | Recovery (% ± SD) |
|---|---|
| Lactose | 99.4 ± 0.8 |
| Magnesium stearate | 101.1 ± 0.7 |
Robustness
Reaction time variations show low %RSD :
| Cefixime Trihydrate (μg/mL) | %RSD |
|---|---|
| 25.0 | 2.6 |
| 115.0 | 0.9 |
Scientific Research Applications
Clinical Applications
Cefixime is widely utilized in treating various infections, including:
- Respiratory Tract Infections : Effective against otitis media, pharyngitis, and bronchitis.
- Urinary Tract Infections : Commonly prescribed for uncomplicated urinary tract infections.
- Sexually Transmitted Infections : Demonstrated efficacy in treating urogenital infections caused by Neisseria gonorrhoeae and Chlamydia trachomatis .
Formulations and Delivery Systems
Recent studies have explored various formulations of cefixime trihydrate to enhance its therapeutic effectiveness:
- Topical Gel Formulations : Research indicates that cefixime can be successfully incorporated into gel formulations for treating wound infections, such as diabetic foot ulcers. These formulations improve drug delivery directly to the site of infection, enhancing local therapeutic effects .
- Oral Suspensions and Tablets : Cefixime is available in various forms, including oral tablets and suspensions, which are effective for systemic treatment of infections. The bioavailability of cefixime from oral doses ranges from 40% to 50% .
Analytical Methods for Quantification
The determination of cefixime trihydrate in pharmaceutical preparations has been optimized through various analytical techniques:
- Spectrophotometric Methods : A novel method using bromophenol blue has been developed for the quantitative analysis of cefixime in pharmaceutical formulations. This method allows for a rapid and sensitive determination without the need for extraction processes .
Table 1: Summary of Analytical Methods
| Method | Advantages | Applications |
|---|---|---|
| Spectrophotometric | Rapid, sensitive, no extraction needed | Pharmaceutical analysis |
| High Performance Liquid Chromatography (HPLC) | High precision and accuracy | Quality control in manufacturing |
Research Findings
Cefixime's effectiveness has been documented in various studies:
- A meta-analysis confirmed its high efficacy against urogenital infections but noted lower effectiveness against pharyngeal infections .
- Studies on the formulation of cefixime trihydrate into emulgels have shown promising results in enhancing drug permeability and stability, making it suitable for topical applications .
Case Study 1: Topical Application for Wound Healing
In a study evaluating cefixime trihydrate-loaded gels for diabetic foot wounds, researchers found that the gel formulation significantly improved healing rates compared to standard treatments. The ability to deliver the antibiotic directly to the wound site minimized systemic exposure while maximizing local efficacy .
Case Study 2: Treatment of Urogenital Infections
A clinical trial assessing the use of cefixime for treating Neisseria gonorrhoeae infections demonstrated a high cure rate with minimal side effects. This reinforces cefixime's role as a first-line treatment option for sexually transmitted infections .
Mechanism of Action
Cefixime Trihydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately bacterial cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, as it is more stable in their presence compared to earlier generations of cephalosporins .
Comparison with Similar Compounds
Cefixime Trihydrate is compared with other third-generation cephalosporins such as:
- Ceftriaxone
- Cefotaxime
- Ceftazidime
Uniqueness
Cefixime Trihydrate is unique due to its oral bioavailability and broad-spectrum activity. Unlike some other cephalosporins, it can be administered orally, making it more convenient for outpatient treatment .
Similar Compounds
Similar compounds include other third-generation cephalosporins like Ceftriaxone, Cefotaxime, and Ceftazidime, which share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
Biological Activity
Cefixime trihydrate, a third-generation cephalosporin antibiotic, is primarily used for the treatment of various bacterial infections. Its chemical structure is represented as (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate. This article explores the biological activity of cefixime, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Cefixime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for peptidoglycan cross-linking in the bacterial cell wall. This action leads to cell lysis and death, particularly effective against Gram-positive and Gram-negative bacteria, including strains resistant to other beta-lactam antibiotics due to its stability against certain beta-lactamases .
Pharmacokinetics
The pharmacokinetic profile of cefixime indicates that it has an oral bioavailability of 40–50%, with absorption potentially affected by food intake . Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Cmax | 4746.9 ng/ml (average) |
| Tmax | ~5.06 hours (fasting) |
| Half-life | ~3 hours |
| Protein Binding | ~65% |
| Excretion | ~50% unchanged in urine |
Cefixime achieves peak plasma concentrations approximately 1–2 hours post-administration and is primarily excreted via the kidneys .
Clinical Efficacy
Cefixime has demonstrated efficacy in treating a variety of infections, including:
- Urinary Tract Infections (UTIs) : Comparative studies indicate that cefixime is as effective as amoxicillin and co-trimoxazole for uncomplicated UTIs .
- Respiratory Tract Infections : It is effective against pathogens responsible for acute otitis media and lower respiratory tract infections .
- Syphilis Treatment : A recent Phase II trial evaluated cefixime for treating early syphilis, showing an 87% treatment success rate compared to benzathine penicillin G .
The following table summarizes key findings from clinical studies:
| Study Focus | Treatment Group | Success Rate (%) |
|---|---|---|
| Early Syphilis | Cefixime (400 mg BID) | 87% |
| Uncomplicated UTI | Cefixime (200-400 mg daily) | Comparable to amoxicillin |
| Acute Otitis Media | Cefixime (8 mg/kg daily) | Similar effectiveness |
Safety Profile
Cefixime is generally well tolerated, with common side effects including mild gastrointestinal disturbances such as diarrhea and nausea. Serious adverse reactions are rare but can include hypersensitivity reactions and Clostridium difficile-associated diarrhea (CDAD) . Monitoring is advised for patients with renal impairment or those undergoing dialysis due to altered pharmacokinetics in these populations .
Q & A
Q. What are the standard analytical methods for quantifying cefixime trihydrate in pharmaceutical formulations?
Cefixime trihydrate is quantified using validated spectrophotometric and chromatographic methods. Visible spectrophotometry employs oxidative coupling agents (e.g., Fe³⁺ or N-bromosuccinimide) at wavelengths like 520 nm or 430 nm, with linear ranges of 5–30 µg/mL . Reverse-phase HPLC methods utilize C18 columns, mobile phases combining triethylamine, methanol, acetonitrile, and water (2:10:20:68 v/v%), and detection at 265 nm, achieving linearity from 0.1–80 µg/mL and precision (RSD <2%) . These methods adhere to ICH validation guidelines for accuracy (>99%) and robustness.
Q. How does the mechanism of action of cefixime trihydrate differ from other cephalosporins?
Cefixime trihydrate, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Unlike earlier cephalosporins, its structural stability against β-lactamases—due to the (Z)-carboxymethoxyimino side chain—enhances activity against resistant strains (e.g., Enterobacteriaceae, Haemophilus influenzae) . This modification reduces hydrolysis by extended-spectrum β-lactamases (ESBLs), broadening its spectrum compared to first- and second-generation analogs .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize spectrophotometric methods for cefixime trihydrate quantification?
QbD employs factorial designs (e.g., fractional factorial or central composite designs) to screen critical variables (e.g., reagent concentration, pH) and optimize response parameters (absorbance, linearity). For example, a 2³ factorial design identified pH and oxidant volume as key factors, while response surface methodology (RSM) refined conditions to minimize experimental runs and maximize accuracy . This approach ensures robustness, with validation confirming %RSD <1.5% and recovery rates of 98–102% .
Q. What strategies improve the solubility and bioavailability of cefixime trihydrate in solid dosage forms?
Liquisolid technology enhances dissolution by converting the drug into a liquid-loaded powder. A mathematical model calculates carrier (microcrystalline cellulose) and coating (aerosil) ratios to optimize flowability and disintegration. For cefixime, formulations with propylene glycol (non-volatile solvent) and PVP (disintegrant) increased dissolution rates by 40% compared to conventional capsules, attributed to improved wettability and surface area . Thermodynamic studies further guide solvent selection (e.g., ethanol vs. acetone) based on temperature-dependent solubility profiles .
Q. How can thermodynamic models predict the solubility behavior of cefixime trihydrate in different solvents?
The modified Apelblat equation correlates solubility (ln x) with temperature (T):
where A, B, and C are solvent-specific constants. For cefixime trihydrate, this model fits experimental data in alcohols (e.g., ethanol, butanol) with deviations <3.5%, confirming endothermic, entropy-driven dissolution (ΔH >0, ΔS >0) . Van’t Hoff analysis further calculates Gibbs free energy (ΔG >0), indicating non-spontaneous dissolution, critical for crystallization process optimization .
Q. How do inclusion complexes with cyclodextrins affect cefixime trihydrate’s stability and efficacy?
Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) enhances aqueous solubility via hydrophobic interactions and cavity encapsulation. Phase solubility studies (e.g., AL-type isotherms) determine stoichiometry (1:1 or 1:2) and stability constants (K\sim500 M⁻¹), improving photostability and reducing hydrolysis in acidic media . This method is validated using UV-Vis spectroscopy and HPLC, with recovery rates >98% in simulated biological fluids .
Q. Data Contradiction Analysis
Q. Discrepancies in reported solubility values across solvents: How to resolve them?
Variations in solubility data (e.g., ethanol vs. acetone) arise from differences in experimental conditions (temperature control, purity of solvents) or polymorphic forms. Standardizing protocols (e.g., shake-flask method at 278.15–323.15 K) and validating via DSC/XRD to confirm hydrate stability can resolve inconsistencies . Cross-referencing with thermodynamic models (e.g., NRTL-FAC) improves predictability by accounting for activity coefficients and intermolecular interactions .
Q. Notes
- All methods should comply with ICH Q2(R1) guidelines for validation.
- Structural modifications (e.g., cyclodextrin complexation) require toxicity profiling for regulatory approval.
- Thermodynamic parameters (ΔH, ΔS) must be recalculated for novel solvent systems to ensure model accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
